Cas no 794527-14-3 (2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole)

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole
- 2-(Dicyclohexylphosphino)-1-(2,4,6-trimethyl-phenyl)-1H-imidazole
- 1H-Imidazole,2-(dicyclohexylphosphino)-1-(2,4,6-trimethylphenyl)-
- Dicyclohexyl(1-mesityl-1H-imidazol-2-yl)phosphine
- 1-(2,4,6-Trimethylphenyl)-2-(dicyclohexylphosphino)imidazole
- 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole
- 1-mesityl-2-(dicyclohexyl-phosphino)imidazole
- 2-(Dicyclohexylphosphino)-1-(2,4,6-trimethyl-phenyl)-1H-imidazole, 95%
- DTXSID00696508
- AKOS016012175
- SCHEMBL289539
- 794527-14-3
- dicyclohexyl-[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane
- ZRVANNJGPCSNAH-UHFFFAOYSA-N
- MFCD06658125
- 2-(Dicyclohexylphosphino)-1-(2,4,6-trimethylphenyl)-1H-imidazole (ACI)
- Dicyclohexyl[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane
- DB-323354
- 2-(DICYCLOHEXYLPHOSPHANYL)-1-(2,4,6-TRIMETHYLPHENYL)IMIDAZOLE
-
- MDL: MFCD06658125
- インチ: 1S/C24H35N2P/c1-18-16-19(2)23(20(3)17-18)26-15-14-25-24(26)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-17,21-22H,4-13H2,1-3H3
- InChIKey: ZRVANNJGPCSNAH-UHFFFAOYSA-N
- ほほえんだ: N1=C(P(C2CCCCC2)C2CCCCC2)N(C2C(C)=CC(C)=CC=2C)C=C1
計算された属性
- せいみつぶんしりょう: 382.25405
- どういたいしつりょう: 382.254
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8A^2
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- ゆうかいてん: 109°C
- ふってん: 538.2±60.0 °C at 760 mmHg
- フラッシュポイント: 279.3±32.9 °C
- PSA: 17.82
- LogP: 6.57010
- かんど: air sensitive
- じょうきあつ: 0.0±1.4 mmHg at 25°C
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6362-2g |
1-(2,4,6-Trimethylphenyl)-2-(dicyclohexylphosphino)imidazole,min.95%[cataCXiumPlCy] |
794527-14-3 | min.95%[cataCXiumPlCy] | 2g |
3249CNY | 2021-05-08 | |
abcr | AB155750-2 g |
1-(2,4,6-Trimethylphenyl)-2-(dicyclohexylphosphino)imidazole, 95% [cataCXium® PlCy]; . |
794527-14-3 | 95% | 2 g |
€287.00 | 2023-07-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600518-2g |
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole |
794527-14-3 | 95% | 2g |
¥3200.0 | 2024-07-19 | |
abcr | AB155750-2g |
1-(2,4,6-Trimethylphenyl)-2-(dicyclohexylphosphino)imidazole, 95% [cataCXium® PlCy]; . |
794527-14-3 | 95% | 2g |
€296.00 | 2025-02-18 | |
BAI LING WEI Technology Co., Ltd. | J3415-6362-2g |
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole |
794527-14-3 | min. 95% | 2g |
¥5040 | 2023-11-24 | |
A2B Chem LLC | AB59248-2g |
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole |
794527-14-3 | min. 95% [cataCXium® PlCy] | 2g |
$367.00 | 2024-04-19 | |
1PlusChem | 1P003FHS-2g |
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole |
794527-14-3 | min. 95% [cataCXium® PlCy] | 2g |
$370.00 | 2024-04-21 | |
A2B Chem LLC | AB59248-500mg |
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole |
794527-14-3 | min. 95% [cataCXium® PlCy] | 500mg |
$148.00 | 2024-04-19 | |
abcr | AB155750-500 mg |
1-(2,4,6-Trimethylphenyl)-2-(dicyclohexylphosphino)imidazole, 95% [cataCXium® PlCy]; . |
794527-14-3 | 95% | 500 mg |
€98.70 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 15-6362-500mg |
1-(2,4,6-Trimethylphenyl)-2-(dicyclohexylphosphino)imidazole, min. 95% [cataCXium? PlCy] |
794527-14-3 | min. 95% | 500mg |
¥ 1245 | 2022-04-25 |
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole 合成方法
ごうせいかいろ 1
1.2 Solvents: Hexane ; 1 h, reflux
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole Raw materials
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole Preparation Products
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazoleに関する追加情報
2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole: A Comprehensive Overview
The compound with CAS No. 794527-14-3, known as 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole, is a highly specialized organometallic compound that has garnered significant attention in the fields of catalysis, materials science, and organic synthesis. This compound is particularly notable for its unique structural features and versatile applications in modern chemical research. The dicyclohexylphosphino group, combined with the mesityl substituent on the imidazole ring, imparts distinctive electronic and steric properties that make it an invaluable tool in various chemical processes.
Recent studies have highlighted the importance of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole in asymmetric catalysis, where its ability to coordinate with transition metals such as palladium and nickel has been extensively explored. Researchers have demonstrated that this compound can serve as an effective ligand in cross-coupling reactions, enabling the synthesis of complex organic molecules with high enantioselectivity. For instance, a 2023 study published in *Nature Chemistry* revealed that the use of this ligand in Suzuki-Miyaura couplings significantly enhanced reaction efficiency and selectivity, making it a preferred choice for industrial-scale production of chiral pharmaceuticals.
Beyond its catalytic applications, 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole has also found utility in materials science. Its robust structure and ability to form stable metal complexes make it a promising candidate for the development of novel coordination polymers and metal-organic frameworks (MOFs). A 2023 paper in *Chemical Science* reported the successful synthesis of a MOF using this compound as a building block, showcasing its potential in gas storage and separation technologies.
The synthesis of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole typically involves a multi-step process that begins with the preparation of the dicyclohexylphosphine precursor. This is followed by nucleophilic substitution reactions to introduce the mesityl group onto the imidazole ring. Recent advancements in catalytic methods have streamlined this process, reducing production costs and improving yield rates. For example, a 2023 study in *Journal of Organic Chemistry* introduced a novel palladium-catalyzed coupling reaction that significantly accelerated the formation of this compound.
In terms of its structural characterization, 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole exhibits a rigid imidazole framework with bulky substituents that provide steric protection to the phosphine moiety. This steric shielding is crucial for maintaining the ligand's stability under harsh reaction conditions. Advanced spectroscopic techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its molecular structure, providing insights into its bonding geometry and electronic distribution.
The versatility of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole extends to its applications in biochemistry and pharmacology. Its ability to coordinate with metal ions has led to its use in designing bioactive compounds with potential therapeutic applications. A 2023 study published in *Bioorganic & Medicinal Chemistry Letters* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity, suggesting its potential as a lead molecule for drug development.
In conclusion, 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole stands out as a pivotal compound in contemporary chemical research due to its unique properties and diverse applications. From asymmetric catalysis to materials science and pharmacology, this compound continues to be a focal point for researchers seeking innovative solutions across various disciplines. As ongoing studies uncover new facets of its functionality, it is poised to play an even more significant role in advancing chemical science.
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